Biochemical Potency: MARK-IN-1 vs. MARK-IN-2 — 20-Fold Improvement in MARK3 Inhibition
MARK-IN-1 (Compound 25) demonstrates >20-fold greater biochemical potency against MARK3 compared to its structurally related analog MARK-IN-2. The N-methylpyrazol-4-yl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core—present in MARK-IN-1 but absent in MARK-IN-2—is directly responsible for this potency enhancement [1]. MARK-IN-2, which contains a 6-chloro substituent instead, exhibits a MARK3 IC50 of 5 nM, compared to <0.25 nM for MARK-IN-1 .
| Evidence Dimension | MARK3 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | <0.25 nM |
| Comparator Or Baseline | MARK-IN-2: 5 nM |
| Quantified Difference | >20-fold higher potency |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Researchers requiring maximal target engagement at low compound concentrations—particularly for cellular assays or in vivo studies where solubility and off-target effects are concerns—must use MARK-IN-1 rather than the less potent chloro analog MARK-IN-2.
- [1] Sloman DL, Noucti N, Altman MD, Chen D, Mislak AC, Szewczak A, Hayashi M, Warren L, Dellovade T, Wu Z, Marcus J, Walker D, Su HP, Edavettal SC, Munshi S, Hutton M, Nuthall H, Stanton MG. Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties. Bioorg Med Chem Lett. 2016 Sep 1;26(17):4362-6. View Source
